molecular formula C9H10BN3O2 B13347074 (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B13347074
M. Wt: 203.01 g/mol
InChI Key: ARFDJNFVPMRQJF-UHFFFAOYSA-N
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Description

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 2-methylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring and subsequent introduction of the boronic acid group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid
  • (6-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
  • (6-(2-Methyl-1H-imidazol-1-yl)benzene-1,3-diyl)boronic acid

Uniqueness

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the imidazole group on the pyridine ring can affect the electronic and steric properties of the compound, making it distinct from other similar boronic acid derivatives.

Properties

Molecular Formula

C9H10BN3O2

Molecular Weight

203.01 g/mol

IUPAC Name

[6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H10BN3O2/c1-7-11-4-5-13(7)9-3-2-8(6-12-9)10(14)15/h2-6,14-15H,1H3

InChI Key

ARFDJNFVPMRQJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2C=CN=C2C)(O)O

Origin of Product

United States

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